1-Propylsulfonylpiperidine-4-carboxamide
Description
1-Propylsulfonylpiperidine-4-carboxamide is a piperidine-derived compound featuring a sulfonyl group at the 1-position of the piperidine ring and a carboxamide substituent at the 4-position. This compound’s molecular formula is inferred as C₉H₁₇N₂O₃S, with a molar mass of approximately 233.07 g/mol.
Properties
IUPAC Name |
1-propylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3S/c1-2-7-15(13,14)11-5-3-8(4-6-11)9(10)12/h8H,2-7H2,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYURSYFZUWWUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(CC1)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Propylsulfonylpiperidine-4-carboxamide typically involves the reaction of piperidine derivatives with sulfonyl chlorides under basic conditions. A common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Propylsulfonylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce secondary amines .
Scientific Research Applications
1-Propylsulfonylpiperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Propylsulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to form hydrogen bonds with enzymes and proteins, which can inhibit their activity. This interaction is crucial for its biological effects, including its potential as an enzyme inhibitor .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparison
The following table summarizes key differences between 1-Propylsulfonylpiperidine-4-carboxamide and related analogs:
Key Findings and Implications
1-Benzyl-4-phenylamino-4-piperidinecarboxamide
- Structural Differences: The benzyl and phenylamino groups increase aromaticity compared to the propylsulfonyl chain in the target compound. This likely enhances π-π stacking interactions but reduces solubility in aqueous media.
- Functional Impact: The phenylamino group may confer selectivity toward amine-binding receptors or enzymes, differentiating it from the sulfonyl-containing analog .
BI 605906
- Structural Differences: Incorporates a thieno[2,3-b]pyridine core and difluoropropyl group, significantly increasing molar mass and lipophilicity.
- Functional Impact: Fluorine atoms improve metabolic stability and bioavailability, making it suitable for kinase inhibition in oncology. The thienopyridine scaffold may enable unique binding modes compared to simpler piperidine derivatives .
1-((4-Acetamidophenyl)sulfonyl)piperidine-4-carboxamide
- Functional Impact : The aromatic acetamidophenyl group may enhance target specificity for proteins with hydrophobic pockets, contrasting with the aliphatic propylsulfonyl chain in the target compound .
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